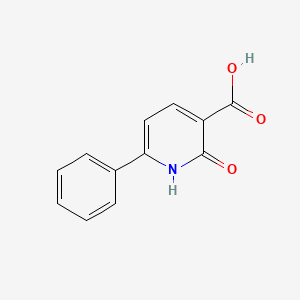![molecular formula C14H8N2 B1598068 [1,1'-Biphenyl]-3,3'-dicarbonitrile CAS No. 36852-02-5](/img/structure/B1598068.png)
[1,1'-Biphenyl]-3,3'-dicarbonitrile
Vue d'ensemble
Description
“[1,1’-Biphenyl]-3,3’-dicarbonitrile” is a derivative of biphenyl, which is an organic compound that forms colorless crystals . Biphenyl is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
Molecular Structure Analysis
The biphenyl molecule consists of two connected phenyl rings . The 3D structure of biphenyl can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water, but soluble in typical organic solvents . The biphenyl molecule exists in two enantiomorphic twisted forms with an angle between the planes of the two rings of 44.4° .Applications De Recherche Scientifique
Aggregation-Induced Emission (AIE)
3,3’-Dicyanobiphenyl: has potential applications in the field of Aggregation-Induced Emission (AIE) . AIE is a phenomenon where non-luminescent molecules in solutions show bright emission upon aggregate formation due to the restriction of intramolecular motions. This property is particularly useful for developing new luminescent materials that avoid the aggregation-caused fluorescence quenching effect common in traditional fluorophores .
Organic Electronics
In organic electronics, 3,3’-Dicyanobiphenyl derivatives can be utilized to create organic light-emitting diodes (OLEDs) with high current efficiency and excellent external quantum efficiency. The compound’s ability to form aggregates with enhanced brightness makes it a candidate for improving OLED performance .
Biomedical Research
The unique photophysical properties of 3,3’-Dicyanobiphenyl make it suitable for biomedical applications, such as the development of molecular probes for disease diagnosis, cell tracking, and image-guided surgery. Its role in AIE can be exploited to create probes that light up in response to specific biological processes .
Physical Process Monitoring
3,3’-Dicyanobiphenyl: can be used to monitor physical processes like glass transition, polymerization, and self-assembly. The AIE property allows for the visualization of these processes, which is valuable for understanding material behaviors and developing new materials .
Antimicrobial Agents
Derivatives of 3,3’-Dicyanobiphenyl have shown promise as potential antimicrobial agents. Research indicates that certain biphenyl derivatives exhibit inhibitory activities against Gram-negative bacteria, suggesting possible applications in developing new antibiotics .
Chemical Synthesis
The compound can serve as a precursor in the synthesis of complex organic molecules. Its cyano groups can undergo various chemical reactions, making it a versatile building block for synthesizing natural products and other valuable compounds .
Nanomaterials Engineering
Due to its structural properties, 3,3’-Dicyanobiphenyl can be used in the engineering of nanomaterials. It can contribute to the design of nanostructures with specific physicochemical properties for targeted applications in nanomedicine and other nanotechnological fields .
Environmental Science
While not directly related to 3,3’-Dicyanobiphenyl , biphenyl compounds have been studied for their environmental impact and applications. Understanding the behavior and applications of similar compounds can provide insights into the potential environmental applications or implications of 3,3’-Dicyanobiphenyl .
Safety And Hazards
Propriétés
IUPAC Name |
3-(3-cyanophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJJNOUAWHQIHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362679 | |
| Record name | 3,3'-Dicyanobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-3,3'-dicarbonitrile | |
CAS RN |
36852-02-5 | |
| Record name | 3,3'-Dicyanobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid](/img/structure/B1597987.png)

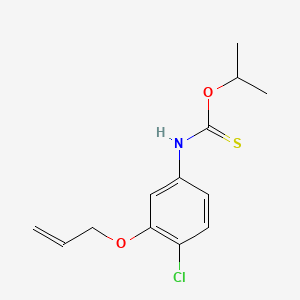

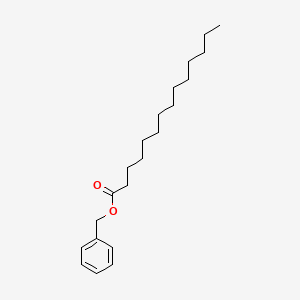

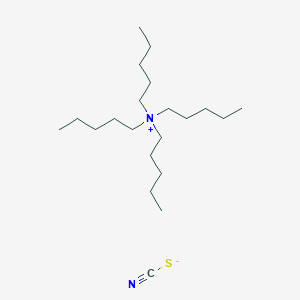


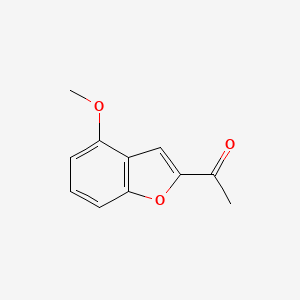

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1598007.png)
